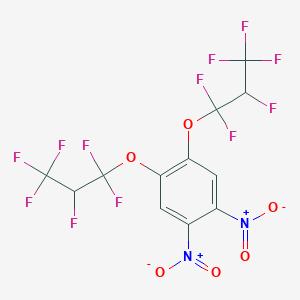
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene (BFP-DNB) is an organofluorine compound that is used as a reagent in chemical synthesis and as a catalyst in a variety of reactions. BFP-DNB is a highly polar compound due to its high electronegativity and is capable of forming strong hydrogen bonds with other molecules. It has been used as a catalyst for a variety of organic transformations, including the synthesis of heterocyclic compounds, the formation of carbon-carbon bonds, and the catalytic oxidation of alcohols.
Mechanism of Action
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene catalyzes a variety of reactions due to its high electronegativity and its ability to form strong hydrogen bonds with other molecules. The fluoride anion of the hexafluoropropanol acts as a nucleophile, attacking the electron-deficient nitro group of the dinitrobenzene. This attack results in the formation of a covalent bond between the two molecules, which is then hydrolyzed to form the desired product.
Biochemical and Physiological Effects
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, as well as to inhibit the activity of enzymes involved in the metabolism of carbohydrates and lipids. In addition, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been shown to inhibit the activity of enzymes involved in the synthesis of proteins, as well as to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
Advantages and Limitations for Lab Experiments
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has several advantages and limitations when used in laboratory experiments. One of the major advantages of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is its high reactivity, which allows it to catalyze a variety of reactions. In addition, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is a highly polar compound, which allows it to form strong hydrogen bonds with other molecules. However, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene is also highly toxic, and must be handled with extreme caution.
Future Directions
There are a variety of potential future directions for research involving 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene. One potential area of research is the development of new catalysts based on 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene that can be used in the synthesis of organic molecules. In addition, further research could be conducted into the biochemical and physiological effects of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene, as well as its potential applications in pharmaceuticals and agrochemicals. Finally, further research could be conducted into the potential uses of 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene as a catalyst for the oxidation of alcohols, the hydrolysis of esters, and the hydrolysis of amides.
Synthesis Methods
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene can be synthesized from the reaction of 1,1,2,3,3,3-hexafluoropropanol and 4,5-dinitrobenzene in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, in which the fluoride anion of the hexafluoropropanol acts as a nucleophile, attacking the electron-deficient nitro group of the dinitrobenzene. The reaction is typically conducted under anhydrous conditions, such as in a dry solvent such as acetonitrile or tetrahydrofuran.
Scientific Research Applications
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been widely used in the synthesis of organic molecules, particularly heterocyclic compounds, due to its ability to catalyze a variety of reactions. It has been used as a catalyst for the formation of carbon-carbon bonds, the oxidation of alcohols, and the synthesis of heterocyclic compounds. 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has also been used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene has been used to catalyze the hydrolysis of esters, the hydrolysis of amides, and the catalytic oxidation of alcohols.
properties
IUPAC Name |
1,2-bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4F12N2O6/c13-7(9(15,16)17)11(21,22)31-5-1-3(25(27)28)4(26(29)30)2-6(5)32-12(23,24)8(14)10(18,19)20/h1-2,7-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWJLMHGYAOSEBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4F12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis(1,1,2,3,3,3-hexafluoropropoxy)-4,5-dinitro-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid](/img/structure/B6311424.png)

![2-(Trifluoromethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B6311429.png)




![Bis[(2-chloro-5-trifluoromethyl)phenyl]dichloromethane, 98%](/img/structure/B6311452.png)


![3-[(Trichloromethylthio)(trifluoromethyl)amino]benzoyl fluoride, 80%](/img/structure/B6311483.png)